L-Tyrosine methyl ester L-Tyrosine methyl ester Methyl L-tyrosinate is an L-tyrosyl ester that is the methyl ester of L-tyrosine. It is a methyl ester and a L-tyrosyl ester.
Brand Name: Vulcanchem
CAS No.: 1080-06-4
VCID: VC21540009
InChI: InChI=1S/C10H13NO3/c1-14-10(13)9(11)6-7-2-4-8(12)5-3-7/h2-5,9,12H,6,11H2,1H3/t9-/m0/s1
SMILES: COC(=O)C(CC1=CC=C(C=C1)O)N
Molecular Formula: C10H13NO3
Molecular Weight: 195.21 g/mol

L-Tyrosine methyl ester

CAS No.: 1080-06-4

Cat. No.: VC21540009

Molecular Formula: C10H13NO3

Molecular Weight: 195.21 g/mol

* For research use only. Not for human or veterinary use.

L-Tyrosine methyl ester - 1080-06-4

Specification

CAS No. 1080-06-4
Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
IUPAC Name methyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate
Standard InChI InChI=1S/C10H13NO3/c1-14-10(13)9(11)6-7-2-4-8(12)5-3-7/h2-5,9,12H,6,11H2,1H3/t9-/m0/s1
Standard InChI Key MWZPENIJLUWBSY-VIFPVBQESA-N
Isomeric SMILES COC(=O)[C@H](CC1=CC=C(C=C1)O)N
SMILES COC(=O)C(CC1=CC=C(C=C1)O)N
Canonical SMILES COC(=O)C(CC1=CC=C(C=C1)O)N
Melting Point 137.0 °C

Introduction

Chemical Identity and Structure

Basic Characteristics

L-Tyrosine methyl ester exists as the methyl ester of the amino acid L-tyrosine, containing the characteristic phenolic hydroxyl group that distinguishes tyrosine from other amino acids. The compound is commercially available primarily as its hydrochloride salt due to improved stability and solubility properties . The base compound has a molecular formula of C₁₀H₁₃NO₃, while the hydrochloride salt is represented as C₁₀H₁₄ClNO₃ .

The structure consists of a phenol ring connected to an amino acid backbone with a methyl ester functional group replacing the carboxylic acid. This modification significantly alters the compound's physicochemical properties compared to the parent amino acid, particularly enhancing lipophilicity and membrane permeability.

Chemical Identifiers and Nomenclature

L-Tyrosine methyl ester has several systematic names and identifiers that facilitate its unambiguous identification in scientific literature and databases. The most comprehensive table of identifiers is presented below:

PropertyValue
IUPAC Namemethyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride (as HCl salt)
Molecular FormulaC₁₀H₁₄ClNO₃ (as HCl salt)
Molecular Weight231.68 g/mol (as HCl salt)
Parent Compoundmethyl L-tyrosinate
InChI KeyVXYFARNRGZWHTJ-MVRPGTNWNA-N (as HCl salt)
SMILESCl.COC(=O)C@@HCC1=CC=C(O)C=C1 (as HCl salt)
PubChem CID6930701 (as cation)
Alternative IUPAC[(2S)-3-(4-hydroxyphenyl)-1-methoxy-1-oxopropan-2-yl]azanium

Physical and Chemical Properties

Physical Characteristics

L-Tyrosine methyl ester hydrochloride presents as white crystals or crystalline powder at room temperature . The compound exhibits specific optical rotation of +12.5° ± 1.5° at a concentration of 2% in methanol, confirming its stereochemical purity and L-configuration . This optical activity is crucial for its biological function and applications in stereoselective synthesis.

Stability and Reactivity

The compound possesses three key functional groups that define its reactivity profile: the phenolic hydroxyl group, the primary amine, and the methyl ester. Each of these functional groups can undergo distinct chemical transformations:

  • The phenolic hydroxyl group can participate in etherification reactions as demonstrated in synthetic applications

  • The primary amine group can undergo various modifications including amidation

  • The methyl ester is susceptible to hydrolysis under basic conditions

These reactive centers make L-Tyrosine methyl ester a versatile building block in organic synthesis, particularly for the preparation of more complex tyrosine derivatives and peptidomimetics.

Synthesis and Preparation Methods

Laboratory Scale Synthesis

The synthesis of L-Tyrosine methyl ester typically employs esterification of L-tyrosine as the initial raw material. According to patent literature, the process consists of the following key steps:

  • Esterification: L-Tyrosine is subjected to esterification reaction with methanol at reflux temperature in the presence of a catalyst (typically an acid catalyst)

  • Workup: After completion, the reaction mixture is cooled, and methanol is removed by concentration

  • Isolation: The product is isolated as the hydrochloride salt

The reaction can be represented as:

L-Tyrosine + Methanol → L-Tyrosine methyl ester hydrochloride

The patent literature describes the detailed synthesis as:

"...starting L-tyrosine shown in a formula (II) as a raw material, carrying out esterification reaction with methanol at a reflux temperature in the presence of a catalyst, cooling and concentrating to remove the methanol after the reaction is finished, and drying to obtain L-tyrosine ester hydrochloride..."

Derivatives and Further Modifications

L-Tyrosine methyl ester serves as an important intermediate for synthesizing more complex derivatives. For instance, N-trifluoroacetyl-L-tyrosine methyl ester is prepared through amidation reaction with trifluoroacetic anhydride in the presence of a base . This derivative can undergo further modifications such as:

  • Etherification of the phenolic hydroxyl group using triphenylphosphine and azodicarboxylate reagents

  • Subsequent hydrolysis to remove protecting groups

These modification strategies are valuable for creating diverse tyrosine derivatives with potential biological applications .

Biological Activities and Applications

Antimicrobial Properties

Recent research has evaluated the antimicrobial properties of L-Tyrosine methyl ester alongside other amino acid methyl esters. According to studies published in 2023, L-Tyrosine methyl ester was tested against both Gram-negative and Gram-positive bacteria . The findings indicated that the compound exhibited low antimicrobial effect against the tested bacterial strains .

ParameterSpecification
Assay (Titration excluding Chloride)≥98.0% to ≤102.0%
Optical Rotation+12.5° ± 1.5° (c=2, methanol)
AppearanceWhite crystals or powder
FormCrystals, powder, or crystalline powder

These specifications ensure the reagent's suitability for research, synthetic chemistry, and analytical applications.

Research Applications

Synthetic Intermediates

L-Tyrosine methyl ester serves as a critical intermediate in the synthesis of more complex molecular structures. It can be further derivatized at multiple reactive sites:

  • The amino group can undergo acylation, alkylation, or conversion to other nitrogen-containing functional groups

  • The phenolic hydroxyl can be etherified with various substituents including functional linkers

  • The ester group provides a protected carboxyl function that can be selectively deprotected

These modifications allow for the creation of diverse chemical libraries based on the tyrosine scaffold.

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